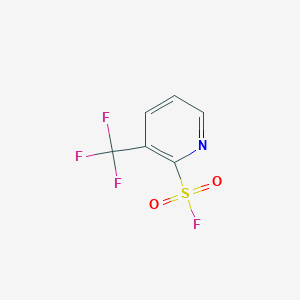

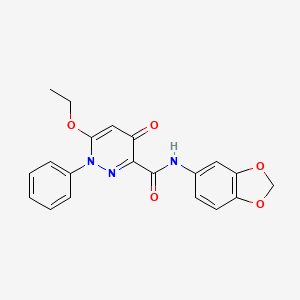

![molecular formula C13H13FN4O B2719019 2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide CAS No. 343376-04-5](/img/structure/B2719019.png)

2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide (4-FMAH) is a small organic molecule that has been studied for its potential applications in a variety of scientific research applications. 4-FMAH is a member of the acrylohydrazide family of compounds, which are characterized by the presence of a cyano group, an amine group, and an acrylohydrazide moiety. 4-FMAH is a relatively simple molecule and is relatively inexpensive to synthesize. It has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a probe for studying the structure and dynamics of proteins, and as an enzyme inhibitor.

Scientific Research Applications

Recognition and Selectivity in Molecular Aggregates

Self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers have demonstrated selective recognition of hydrophilic amino and N,N-dimethylamino compounds, transferring them from aqueous solutions to organic media. This selectivity could hint at potential applications of similar compounds in molecular recognition and the development of novel separation techniques (Sawada et al., 2000).

Synthesis of Novel Derivatives

Research on the synthesis and reactions of some new (E)-2-cyano-N'-[1-(pyren-3-yl)ethylidene]acetohydrazide derivatives, including substituted phenyl/dimethylamino-acrylohydrazides, has been conducted. This work demonstrates the chemical versatility and potential for creating a wide array of derivatives with varied properties, useful in chemical studies and material science (Khalifa et al., 2017).

Fluorescence and Spectral Properties

The compound 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan) is known for its thiol-selective labeling and polarity-sensitive fluorescence, indicating the potential for similar cyano-acrylohydrazide derivatives to serve as fluorescent probes in biochemistry and molecular biology (Prendergast et al., 1983).

Antimicrobial Activity

Studies on new derivatives carrying biologically active sulfonamide moieties have shown interesting antimicrobial activity. This suggests the potential of cyano-acrylohydrazide derivatives in developing new antimicrobial agents (Ghorab et al., 2017).

Organic Sensitizers for Solar Cells

Novel organic sensitizers, including compounds with cyano-acrylic acid groups, have been engineered for solar cell applications. These sensitizers exhibit high incident photon to current conversion efficiency, highlighting the potential use of similar compounds in renewable energy technologies (Kim et al., 2006).

properties

IUPAC Name |

(E)-2-cyano-3-(dimethylamino)-N-[(E)-(4-fluorophenyl)methylideneamino]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O/c1-18(2)9-11(7-15)13(19)17-16-8-10-3-5-12(14)6-4-10/h3-6,8-9H,1-2H3,(H,17,19)/b11-9+,16-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBFECKMMHLEPK-SYMUILLISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)NN=CC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)N/N=C/C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2718939.png)

![6-Tert-butyl-2-[1-(thiadiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2718942.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2718945.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2718953.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2718955.png)